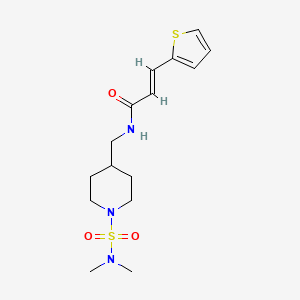![molecular formula C19H21F3N4O B2905657 2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone CAS No. 1775491-95-6](/img/structure/B2905657.png)
2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone, commonly known as TFPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. TFPB is a piperazine derivative that exhibits potent inhibitory activity against various enzymes and receptors, making it a valuable tool for investigating the underlying mechanisms of various biological processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone involves the reaction of 4-(6-(trifluoromethyl)-4-pyrimidinyl)piperazine with 2-phenyl-1-butanone in the presence of a suitable catalyst and solvent.
Starting Materials
4-(6-(trifluoromethyl)-4-pyrimidinyl)piperazine, 2-phenyl-1-butanone, Catalyst, Solvent
Reaction
Step 1: Dissolve 4-(6-(trifluoromethyl)-4-pyrimidinyl)piperazine and 2-phenyl-1-butanone in a suitable solvent., Step 2: Add a suitable catalyst to the reaction mixture., Step 3: Heat the reaction mixture under reflux for a suitable period of time., Step 4: Cool the reaction mixture and extract the product using a suitable solvent., Step 5: Purify the product using column chromatography or recrystallization.
作用机制
The mechanism of action of TFPB involves its ability to bind to specific enzymes or receptors and inhibit their activity. For example, TFPB binds to the catalytic domain of PARP and prevents it from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
生化和生理效应
TFPB has been shown to have a variety of biochemical and physiological effects in different cell types. For example, TFPB has been shown to induce apoptosis in cancer cells by inhibiting PARP activity. TFPB has also been shown to inhibit the activity of the receptor tyrosine kinase c-Met, which is involved in the regulation of cell growth and survival. Inhibition of c-Met activity by TFPB can lead to the suppression of tumor growth and metastasis.
实验室实验的优点和局限性
TFPB has several advantages as a research tool, including its high potency and selectivity for specific enzymes and receptors. TFPB is also relatively easy to synthesize and can be used at low concentrations, making it a cost-effective option for laboratory experiments. However, TFPB has some limitations, including its potential toxicity and off-target effects. Careful experimental design and appropriate controls are necessary to ensure the validity of results obtained using TFPB.
未来方向
There are several future directions for research involving TFPB. One potential area of investigation is the development of TFPB analogs with improved potency and selectivity for specific enzymes or receptors. Another area of interest is the use of TFPB as a tool for investigating the role of PARP and other enzymes in DNA repair and cell death pathways. Additionally, TFPB may have potential applications in the development of new cancer therapies, either alone or in combination with other drugs.
科学研究应用
TFPB has been extensively used in scientific research to investigate the role of various enzymes and receptors in biological processes. For example, TFPB has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. By inhibiting PARP activity, TFPB can induce cell death in cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
2-phenyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-2-15(14-6-4-3-5-7-14)18(27)26-10-8-25(9-11-26)17-12-16(19(20,21)22)23-13-24-17/h3-7,12-13,15H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOBPAFCOVEGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

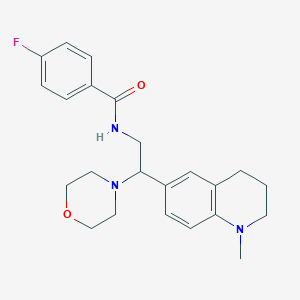
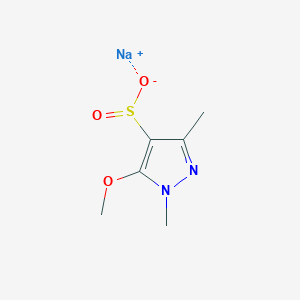
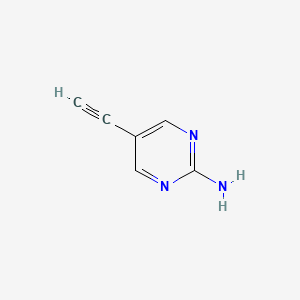
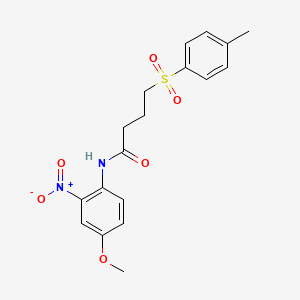
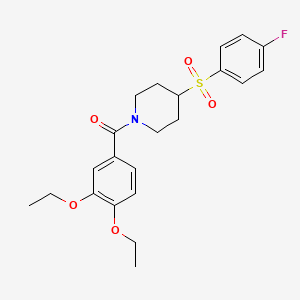
![3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2905585.png)
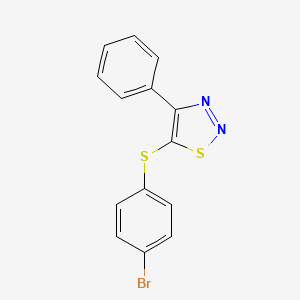
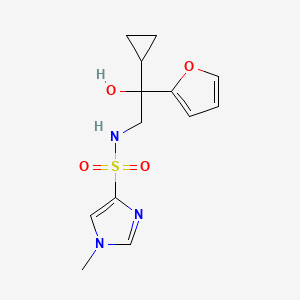
![6-Bromo-4-thia-2,5-diazatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene](/img/structure/B2905589.png)
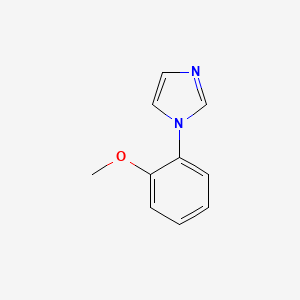
![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2905591.png)
![4-isopropoxy-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2905592.png)
